molecular formula C14H19NO4S B5297070 N,N-diallyl-2,5-dimethoxybenzenesulfonamide

N,N-diallyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B5297070
M. Wt: 297.37 g/mol
InChI Key: BVODPYFPFGXQDQ-UHFFFAOYSA-N
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Description

N,N-diallyl-2,5-dimethoxybenzenesulfonamide is an organic compound with the molecular formula C14H19NO4S. It is a sulfonamide derivative characterized by the presence of two allyl groups attached to the nitrogen atom and two methoxy groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with diallylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-diallyl-2,5-dimethoxybenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to its potential antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-5-9-15(10-6-2)20(16,17)14-11-12(18-3)7-8-13(14)19-4/h5-8,11H,1-2,9-10H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVODPYFPFGXQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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